2,2'-(Ethane-1,2-diyl)bis(5-nitroaniline)
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected by an ethane-1,2-diyl bridge. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) typically involves the reaction of 5-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Nitric acid, sulfuric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine).
Major Products Formed
Reduction: 2,2’-(Ethane-1,2-diyl)bis(5-aminoaniline).
Oxidation: 2,2’-(Ethane-1,2-diyl)bis(5-nitrosoaniline).
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-nitroaniline): Similar structure but with nitro groups at the 4-position.
2,2’-(Ethane-1,2-diyl)bis(5-aminoaniline): Reduction product with amino groups instead of nitro groups.
2,2’-(Ethane-1,2-diyl)bis(5-nitrosoaniline): Oxidation product with nitroso groups instead of nitro groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90018-60-3 |
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Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-[2-(2-amino-4-nitrophenyl)ethyl]-5-nitroaniline |
InChI |
InChI=1S/C14H14N4O4/c15-13-7-11(17(19)20)5-3-9(13)1-2-10-4-6-12(18(21)22)8-14(10)16/h3-8H,1-2,15-16H2 |
InChI Key |
PFNLREGRAIHCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CCC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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